

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1313465

[Get Quote](#)

This technical guide provides a comprehensive literature review of **2-Methyltetrahydro-2H-pyran-2-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide combines known information with predictive data based on analogous structures and general chemical principles.

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS No. 4180-13-6) is a derivative of tetrahydropyran (THP), a saturated six-membered cyclic ether. The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, which can lead to improved pharmacokinetic profiles (ADME) of drug candidates. The incorporation of a carboxylic acid and a methyl group at the 2-position introduces a chiral center and additional functional handles for chemical modification, making it an intriguing building block for medicinal chemistry.

While specific biological activities for **2-Methyltetrahydro-2H-pyran-2-carboxylic acid** have not been reported, the broader class of tetrahydropyran derivatives has been shown to exhibit a range of biological effects, including antitumor activity.^[1] This guide aims to consolidate the

available chemical data, propose a viable synthetic route, and discuss the potential for this molecule in the context of drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Methyltetrahydro-2H-pyran-2-carboxylic acid** are summarized below. It is important to note that while some data is reported, other parameters are predicted based on its structure.

Property	Value	Source
CAS Number	4180-13-6	Chemical Vendor Databases
Molecular Formula	C ₇ H ₁₂ O ₃	Chemical Vendor Databases
Molecular Weight	144.17 g/mol	Chemical Vendor Databases
IUPAC Name	2-methyltetrahydro-2H-pyran-2-carboxylic acid	
Canonical SMILES	CC1(CCCCO1)C(=O)O	
Appearance	White to off-white solid (Predicted)	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	Soluble in polar organic solvents (Predicted)	
pKa	~4.5 (Predicted for carboxylic acid)	

Spectroscopic Data (Predicted)

Detailed experimental spectra for **2-Methyltetrahydro-2H-pyran-2-carboxylic acid** are not readily available in the scientific literature. However, based on the known spectral characteristics of carboxylic acids and tetrahydropyran derivatives, a predicted summary of the expected spectroscopic data is presented below.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
3.5 - 4.0	Multiplet	2H	-O-CH ₂ -
1.5 - 2.0	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -
~1.4	Singlet	3H	-CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
175 - 185	-COOH
75 - 85	C2 (quaternary)
60 - 70	C6 (-O-CH ₂ -)
20 - 40	C3, C4, C5
20 - 30	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500 - 3300	Strong, Broad	O-H stretch (carboxylic acid dimer)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1200 - 1300	Medium	C-O stretch (carboxylic acid)
1050 - 1150	Strong	C-O-C stretch (ether)

Mass Spectrometry (Predicted)

m/z	Interpretation
144	$[M]^+$ (Molecular Ion)
129	$[M - \text{CH}_3]^+$
99	$[M - \text{COOH}]^+$
85	$[M - \text{COOH} - \text{CH}_2]^+$
45	$[\text{COOH}]^+$

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Methyltetrahydro-2H-pyran-2-carboxylic acid** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related tetrahydropyran carboxylic acids. One such general approach involves the cyclization of a δ -hydroxy ester followed by hydrolysis.

Proposed Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

This proposed protocol is hypothetical and would require optimization.

Step 1: Synthesis of Ethyl 5-hydroxy-2-methylhexanoate

- To a solution of ethyl 2-methyl-5-oxohexanoate (1 eq.) in methanol at 0 °C, add sodium borohydride (NaBH_4) (1.5 eq.) portion-wise.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxy-2-methylhexanoate.

Step 2: Intramolecular Cyclization to Ethyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

- Dissolve the crude ethyl 5-hydroxy-2-methylhexanoate in dichloromethane.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).
- Stir the reaction mixture at room temperature overnight.
- Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Step 3: Hydrolysis to **2-Methyltetrahydro-2H-pyran-2-carboxylic acid**

- Dissolve the purified ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate in a mixture of ethanol and water (1:1).
- Add an excess of sodium hydroxide (NaOH) (3 eq.).
- Heat the reaction mixture to reflux for 4 hours.
- Cool the mixture to room temperature and acidify with 2 M HCl until pH 2-3.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Methyltetrahydro-2H-pyran-2-carboxylic acid**.

Step 1: Reduction

Ethyl 2-methyl-5-oxohexanoate

Reduction

NaBH4, Methanol

Ethyl 5-hydroxy-2-methylhexanoate

Acid-catalyzed
intramolecular cyclization

Step 2: Cyclization

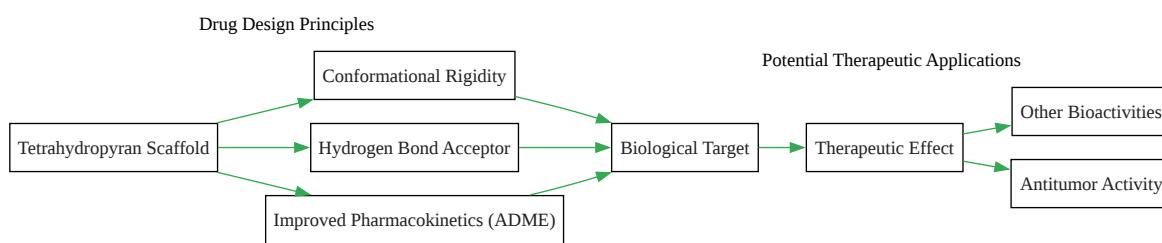
p-TsOH, CH2Cl2

Ethyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

Saponification

Step 3: Hydrolysis

NaOH, EtOH/H2O


2-Methyltetrahydro-2H-pyran-2-carboxylic acid

[Click to download full resolution via product page](#)Caption: Proposed synthetic workflow for **2-Methyltetrahydro-2H-pyran-2-carboxylic acid**.

Biological Activity and Therapeutic Potential

As of the date of this review, no specific biological activities or signaling pathway involvements have been reported in the scientific literature for **2-Methyltetrahydro-2H-pyran-2-carboxylic acid**. However, the tetrahydropyran scaffold is a key component in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for drug discovery programs.

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. Its conformational rigidity, combined with the hydrogen bond accepting capability of the ether oxygen, allows for favorable interactions with biological targets. For instance, various tetrahydropyran derivatives have been investigated for their potential as antitumor agents.^[1] The presence of the carboxylic acid functionality in the target molecule provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

[Click to download full resolution via product page](#)

Caption: Conceptual role of the tetrahydropyran scaffold in drug design.

Conclusion

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a simple heterocyclic compound with potential as a building block in medicinal chemistry. While specific experimental data on its

synthesis, spectroscopic properties, and biological activity are currently lacking in the public domain, this guide has provided a summary of its known characteristics and a prospective look at its potential based on the properties of related compounds. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in exploring the chemistry and biological potential of this molecule. Further investigation is warranted to synthesize and characterize this compound and to evaluate its activity in various biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method [Chemicalbook](#) [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313465#literature-review-on-2-methyltetrahydro-2h-pyran-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com